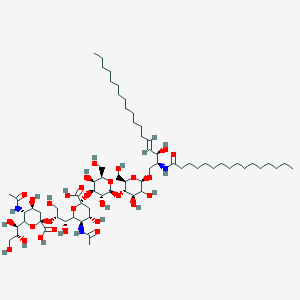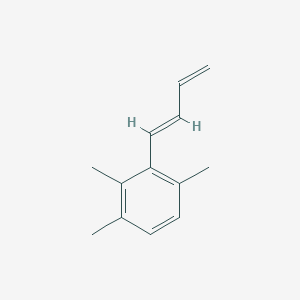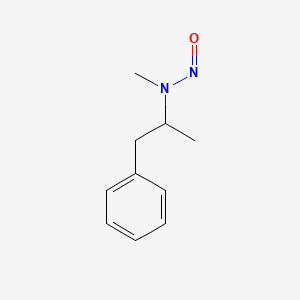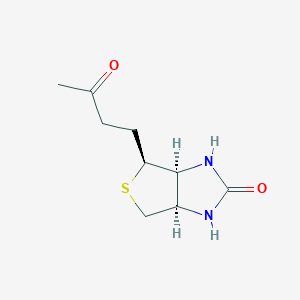
Uridine-diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP(3-) is a nucleoside 5'-diphosphate(3-) arising from deprotonation of the diphosphate OH groups of uridine 5'-diphosphate (UDP); major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an UDP.
Wissenschaftliche Forschungsanwendungen
Role in Biochemistry and Metabolism
Uridine-diphosphate (UDP) is instrumental in various biochemical processes. It significantly contributes to the synthesis of RNA, glycogen, and biomembranes. In humans, UDP is present in plasma in relatively high quantities, influencing endogenous pyrimidine synthesis. Factors affecting plasma concentration of UDP include ATP consumption, glycogenesis, and various synthesis and uptake pathways. Notably, UDP serves as a rescue agent in clinical settings to protect against the adverse effects of certain medications (Yamamoto et al., 2011).
Impact on Ocular Health
Research indicates that UDP can significantly modify intraocular pressure (IOP), suggesting its potential utility in treating ocular hypertension and glaucoma. UDP's hypotensive effect on IOP has been observed in animal models, indicating its role in modulating IOP through specific receptor interactions (Markovskaya et al., 2008).
Influence on Drug Metabolism
UDP plays a pivotal role in drug metabolism, particularly through the uridine diphosphate-glucuronosyltransferase (UGT) pathway. UGT is crucial for the elimination of various substances, and UDP serves as a substrate for this enzymatic process. Advances in technology have allowed for a deeper understanding of UGT and UDP's roles in drug metabolism and the factors contributing to interindividual variability in metabolic clearance (Miners, 2002).
Neuropharmacological Aspects
UDP, along with other uridine nucleotides, has been identified in brain extracellular fluid, suggesting its role as a potential pyrimidinergic neurotransmitter. This is supported by the enhancement of cholinergic neurotransmission and other molecular changes following uridine administration. These findings open up new avenues for exploring the pharmacological effects of uridine and its derivatives on brain function (Cansev et al., 2015).
Advances in Enzymatic Synthesis
Innovative approaches in biocatalysis have enabled the efficient synthesis of pyrimidine nucleoside diphosphates, including UDP, from readily available reagents. These methodologies showcase the versatility and potential of biocatalysts in synthesizing complex molecules, providing new pathways for the production and study of nucleotides and their derivatives (Valino et al., 2015).
Eigenschaften
Molekularformel |
C9H11N2O12P2-3 |
|---|---|
Molekulargewicht |
401.14 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/p-3/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
XCCTYIAWTASOJW-XVFCMESISA-K |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





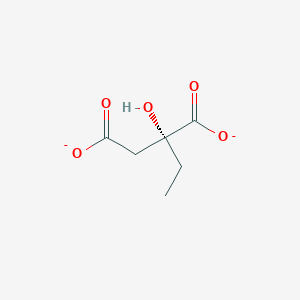
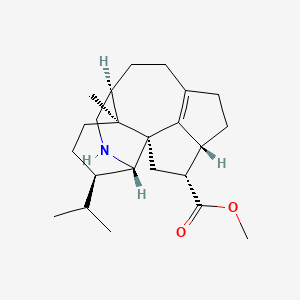
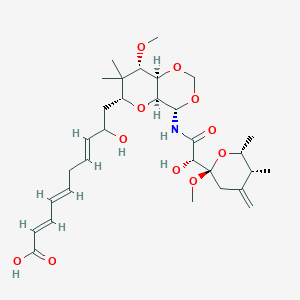
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1259055.png)
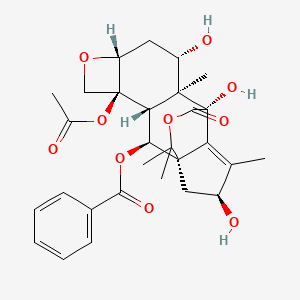
![5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259057.png)

